
Ethyl 5-cyclopentyl-3-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-cyclopentyl-3-oxopentanoate is a chemical compound with the molecular formula C12H20O3 . It has an average mass of 212.285 Da and a monoisotopic mass of 212.141251 Da .
Molecular Structure Analysis
The InChI code for Ethyl 5-cyclopentyl-3-oxopentanoate is1S/C12H20O3/c1-2-15-12(14)9-11(13)8-7-10-5-3-4-6-10/h10H,2-9H2,1H3 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
Ethyl 5-cyclopentyl-3-oxopentanoate is a liquid at room temperature . The compound should be stored in an inert atmosphere at room temperature .Applications De Recherche Scientifique
Cyclization Reactions and Synthesis of Alicyclic Compounds
Ethyl 6-oxo-5-phenylheptoate's cyclization, studied by Maclean and Sneeden (1963), illustrates the chemical versatility of similar compounds in forming a range of alicyclic products. This research underscores the utility of such compounds in synthesizing complex cyclic structures, which have implications for developing new materials and pharmaceuticals (Maclean & Sneeden, 1963).
Synthesis of Cyclic Fatty Acid Monomers
Research by Vatèla, Sebedio, and Quéré (1988) into the synthesis of methyl ω-(2-alkylcyclopentyl) alkenoates and alkanoates from 1,2-disubstituted cyclopentanes showcases the potential of compounds like Ethyl 5-cyclopentyl-3-oxopentanoate in creating cyclic fatty acid monomers. These findings have significant implications for the production of biodegradable plastics and other sustainable materials (Vatèla, Sebedio, & Quéré, 1988).
Biochemical Applications
Powell and Rokach (2005) explored the biochemistry and biology of 5-oxo-ETE, a metabolite related to the oxidative pathways of arachidonic acid. Understanding these biochemical processes, and how compounds like Ethyl 5-cyclopentyl-3-oxopentanoate might interact within them, opens up possibilities for new drug development, especially in treating inflammatory diseases (Powell & Rokach, 2005).
Advanced Organic Synthesis Techniques
Guan and Shi (2009) demonstrated the utility of Ethyl 5,5-diarylpenta-2,3,4-trienoates in phosphine-mediated [3+2] cycloaddition reactions. This study highlights the role of ethyl cyclopentyl-derived compounds in synthesizing polysubstituted cyclopentenes, which are valuable in creating pharmaceuticals and advanced organic materials (Guan & Shi, 2009).
Chemical Synthesis and Catalysis
Lanzafame et al. (2017) studied the etherification of HMF (5-hydroxymethylfurfural) to produce compounds like ethyl 4-oxopentanoate, demonstrating the catalytic potential of zeolites in transforming biomass-derived molecules into valuable chemicals. This research points to the broader applicability of Ethyl 5-cyclopentyl-3-oxopentanoate in catalysis and sustainable chemistry applications (Lanzafame et al., 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may be harmful if swallowed . The precautionary statements associated with it are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
ethyl 5-cyclopentyl-3-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3/c1-2-15-12(14)9-11(13)8-7-10-5-3-4-6-10/h10H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMBQZYQQMUAHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CCC1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-cyclopentyl-3-oxopentanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

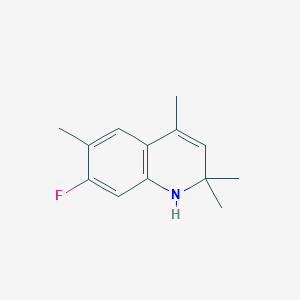
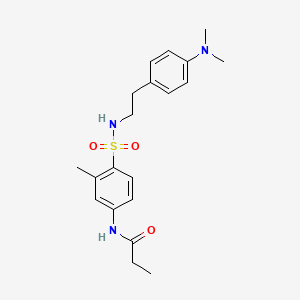
![N-(3,4-dimethoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2742251.png)
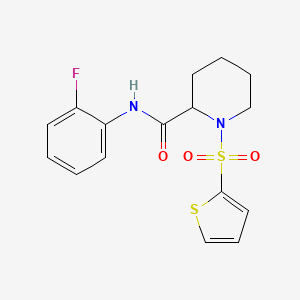

![3-[4-amino-3-[(2-methylphenyl)methylsulfanyl]-5-oxo-1,2,4-triazin-6-yl]propanoic Acid](/img/structure/B2742257.png)
![(Z)-5-((2-(allylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one](/img/structure/B2742258.png)
![methyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2742259.png)
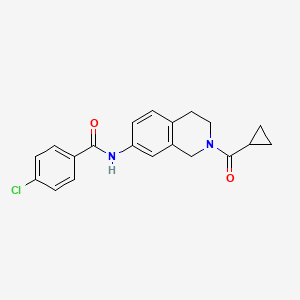
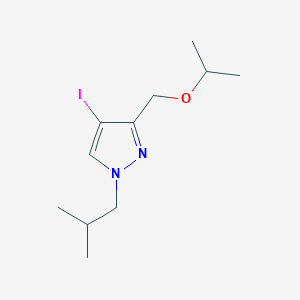
![4-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2742266.png)
![N~1~-(2-chloro-4-fluorophenyl)-2-[7-methyl-3-oxo-5-(2-toluidino)[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2742267.png)
![1-(4-Tert-butylphenyl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]urea](/img/structure/B2742268.png)
![2-(Methylsulfanyl)-5-(5-morpholino-2-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2742271.png)